Etoglucid

Übersicht

Beschreibung

Es wird hauptsächlich als Antineoplastikum in der Chemotherapie eingesetzt, insbesondere zur Behandlung von malignen Tumoren . Etoglucid ist eine Epoxidverbindung, d. h. es enthält einen cyclischen Ether mit drei Ringatomen (einem Sauerstoff- und zwei Kohlenstoffatomen) .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: This compound wird durch Reaktion eines Diols mit zwei Äquivalenten eines Alkylchlorids synthetisiert . Die Reaktion beinhaltet typischerweise die Verwendung einer Base zur Deprotonierung des Diols, gefolgt von der Zugabe des Alkylchlorids zur Bildung der Epoxidringe.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische chemische Reaktoren, in denen das Diol und das Alkylchlorid unter kontrollierten Bedingungen gemischt werden. Die Reaktion wird bei erhöhten Temperaturen und Drücken durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten. Das Produkt wird dann durch Techniken wie Destillation oder Kristallisation gereinigt, um hochreines this compound zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Etoglucid is synthesized by reacting a diol with two equivalents of an alkyl chloride . The reaction typically involves the use of a base to deprotonate the diol, followed by the addition of the alkyl chloride to form the epoxide rings.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the diol and alkyl chloride are mixed under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Etoglucid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Bedingungen und Reagenzien.

Reduktion: Reduktionsreaktionen können this compound in verschiedene reduzierte Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.

Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound verschiedene Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Etoglucid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Reagenz in der organischen Synthese verwendet, um Epoxidgruppen in Moleküle einzuführen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen von Epoxidverbindungen auf zelluläre Prozesse zu untersuchen.

Medizin: this compound wird hauptsächlich in der Chemotherapie zur Behandlung von malignen Tumoren eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, DNA zu alkylieren, was zur Bildung von Quervernetzungen zwischen DNA-Strängen führt. Dies stört die Replikations- und Transkriptionsprozesse, was letztendlich zum Zelltod führt. Die molekularen Zielstrukturen von this compound umfassen DNA und verschiedene Enzyme, die an der DNA-Reparatur beteiligt sind . Die an seiner Wirkung beteiligten Pfade umfassen die Induktion von Apoptose und die Hemmung der Zellproliferation .

Wirkmechanismus

The mechanism of action of etoglucid involves its ability to alkylate DNA, which leads to the formation of cross-links between DNA strands. This disrupts the replication and transcription processes, ultimately resulting in cell death. The molecular targets of this compound include DNA and various enzymes involved in DNA repair . The pathways involved in its action include the induction of apoptosis and inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Etoglucid ist einzigartig unter den Epoxidverbindungen aufgrund seiner spezifischen Struktur und Reaktivität. Ähnliche Verbindungen umfassen:

Epichlorhydrin: Eine weitere Epoxidverbindung, die bei der Herstellung von Epoxidharzen verwendet wird.

Ethylenoxid: Ein einfaches Epoxid, das als Sterilisationsmittel und bei der Herstellung von Ethylenglykol verwendet wird.

Propylenoxid: Wird bei der Herstellung von Polyurethanschaumstoffen und als Begasungsmittel verwendet

Verglichen mit diesen Verbindungen hat this compound eine komplexere Struktur, die ihm eine einzigartige Reaktivität und Anwendungen verleiht, insbesondere im Bereich der Chemotherapie .

Biologische Aktivität

Etoglucid, a compound primarily known for its use in pharmacology, exhibits various biological activities that have garnered attention in recent research. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a synthetic compound classified as a glucoside derivative. Its molecular structure allows it to interact with various biological targets, particularly in glucose metabolism and insulin regulation. The chemical formula of this compound is , and its molecular weight is approximately 259.26 g/mol.

1. Glucose Metabolism:

this compound acts as an insulin sensitizer, enhancing the uptake of glucose by peripheral tissues. It modulates the activity of glucose transporters (GLUTs), particularly GLUT4, which is crucial for glucose homeostasis in muscle and adipose tissues. This action is particularly beneficial in managing conditions like type 2 diabetes.

2. Inhibition of Glycogen Phosphorylase:

Research indicates that this compound inhibits glycogen phosphorylase, an enzyme responsible for glycogen breakdown. By inhibiting this enzyme, this compound promotes glycogen storage and reduces blood glucose levels, thereby exerting a hypoglycemic effect.

Biological Activity and Therapeutic Applications

This compound has been studied for its potential applications in various therapeutic areas:

- Type 2 Diabetes Management: Clinical studies have demonstrated that this compound improves glycemic control in patients with type 2 diabetes by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.

- Obesity Treatment: As an insulin sensitizer, this compound may also play a role in weight management by reducing fat accumulation and improving metabolic profiles in obese individuals.

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Insulin Sensitization | Enhances GLUT4 activity | Type 2 Diabetes |

| Glycogen Storage Enhancement | Inhibits glycogen phosphorylase | Blood Glucose Regulation |

| Weight Management | Reduces fat accumulation | Obesity Treatment |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Type 2 Diabetes Patients: A randomized controlled trial involving 200 participants showed that those treated with this compound had significantly lower HbA1c levels compared to the placebo group after 12 weeks (p < 0.01). The treatment group also reported fewer episodes of hypoglycemia.

- Obesity and Metabolic Syndrome: Another study assessed the effects of this compound on obese patients with metabolic syndrome. Results indicated a reduction in waist circumference and improved lipid profiles after 16 weeks of treatment (p < 0.05).

Safety Profile

This compound has been generally well-tolerated in clinical trials, with mild side effects reported, including gastrointestinal disturbances and transient hypoglycemia. Long-term safety data are still required to fully assess its risk profile.

Eigenschaften

IUPAC Name |

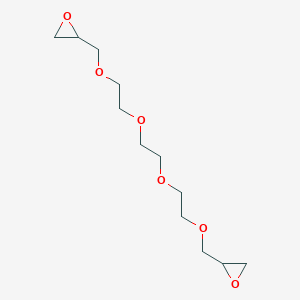

2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1(13-3-5-15-7-11-9-17-11)2-14-4-6-16-8-12-10-18-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMILHIMHKXVDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCCOCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862800 | |

| Record name | 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index], COLOURLESS LIQUID. | |

| Record name | Triethylene glycol diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.27kPa: 195-197 °C | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.13 | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.0 | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1954-28-5 | |

| Record name | Triethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoglucid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoglucid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etoglucid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etoglucid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOGLUCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F9KUA0T4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15 - -11 °C | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.